An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physicochemical properties, safety information, and available spectral data. While detailed experimental protocols for its synthesis and biological activity are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.
Chemical and Physical Properties
1-Amino-3,3-dimethylbutan-2-one hydrochloride is the hydrochloride salt of the organic compound 1-amino-3,3-dimethylbutan-2-one. The addition of hydrochloric acid protonates the amino group, increasing its polarity and aqueous solubility.
Table 1: Physicochemical Properties of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |
| C₆H₁₃NO·HCl | BOC Sciences[] | |
| Molecular Weight | 151.63 g/mol | PubChem[1] |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | PubChem[1] |
| CAS Number | 33119-72-1 | Sigma-Aldrich[3] |
| Appearance | White to Yellow Solid | Sigma-Aldrich[3] |
| Boiling Point | 155.5°C at 760 mmHg | BOC Sciences[] |
| Density | 0.896 g/cm³ | BOC Sciences[] |
| Purity | ≥95% - 98% (typical commercial grades) | Advanced ChemBlocks[4], Sigma-Aldrich[3] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[3] |
Spectroscopic Data
Detailed experimental spectra for 1-Amino-3,3-dimethylbutan-2-one hydrochloride are not widely published. However, a ¹³C NMR spectrum for the free base, 1-amino-3,3-dimethylbutan-2-one, is available.
¹³C NMR Spectrum (of the free base, 1-Amino-3,3-dimethylbutan-2-one):
A ¹³C NMR spectrum is available on PubChem for the parent compound, 1-amino-3,3-dimethylbutan-2-one.[5] Researchers should consult this resource for the spectral data.
Synthesis
A potential synthetic approach could be conceptualized based on the synthesis of analogous compounds, such as 1-Amino-4-hydroxybutan-2-one hydrochloride.[6] This would typically involve the following logical steps:
Caption: A logical workflow for the synthesis of an aminoketone hydrochloride.
Hypothetical Experimental Protocol (Based on General Principles):
A suitable starting material, such as 1-bromo-3,3-dimethylbutan-2-one, could undergo a reaction with an amine source, like ammonia or a protected amine equivalent (e.g., using a Gabriel synthesis). If a protecting group is used, a subsequent deprotection step would be necessary. The resulting free base, 1-amino-3,3-dimethylbutan-2-one, would then be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product would be isolated by filtration and dried.
Disclaimer: This is a generalized and hypothetical protocol. A specific and optimized experimental procedure would need to be developed and validated in a laboratory setting.
Biological Activity and Toxicology
The biological activity of 1-Amino-3,3-dimethylbutan-2-one hydrochloride is not well-characterized in the scientific literature. Commercial suppliers provide basic safety and hazard information.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich[3], PubChem[1]
Due to the lack of specific toxicological studies, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-Amino-3,3-dimethylbutan-2-one hydrochloride is a chemical compound for which basic physicochemical data is available, primarily from commercial suppliers. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental properties, a specific synthesis protocol, and its biological and toxicological profile. This guide serves as a starting point for researchers, highlighting the known information and emphasizing the areas where further experimental investigation is required to fully characterize this compound for its potential applications in drug development and other scientific research. Professionals interested in utilizing this compound are encouraged to perform their own analyses to confirm its properties and suitability for their specific applications.
References
- 1. 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-3,3-dimethylbutan-2-one hydrochloride | 33119-72-1 [sigmaaldrich.com]
- 4. 1-Amino-3,3-dimethylbutan-2-one hydrochloride 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 5. 1-Amino-3,3-dimethylbutan-2-one | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
